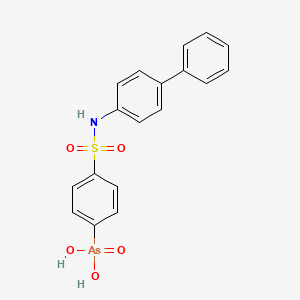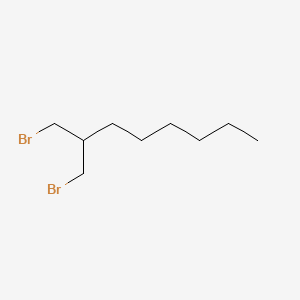
1-Bromo-2-(bromomethyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)octane is an organic compound with the molecular formula C₉H₁₈Br₂ It is a brominated alkane, characterized by the presence of two bromine atoms attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)octane can be synthesized through the bromination of 2-(bromomethyl)octane. This process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(bromomethyl)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of a bromine atom by a nucleophile, such as hydroxide (OH⁻) or cyanide (CN⁻), resulting in the formation of alcohols or nitriles.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Alcohols, nitriles, or ethers, depending on the nucleophile used.
Elimination: Alkenes, such as 1-octene or 2-octene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)octane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)octane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as DNA or proteins, leading to modifications that can affect their function. This reactivity is exploited in various chemical synthesis processes and potential therapeutic applications .
Comparación Con Compuestos Similares
1-Bromooctane: Similar in structure but with only one bromine atom, making it less reactive in certain substitution and elimination reactions.
2-Bromo-2-methylpropane: Another brominated alkane, but with a different carbon backbone, leading to different reactivity and applications.
Uniqueness: 1-Bromo-2-(bromomethyl)octane is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
1781-53-9 |
|---|---|
Fórmula molecular |
C9H18Br2 |
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)octane |
InChI |
InChI=1S/C9H18Br2/c1-2-3-4-5-6-9(7-10)8-11/h9H,2-8H2,1H3 |
Clave InChI |
RZHYNPGFNREBPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


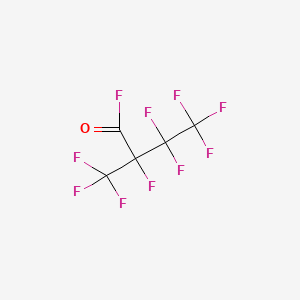
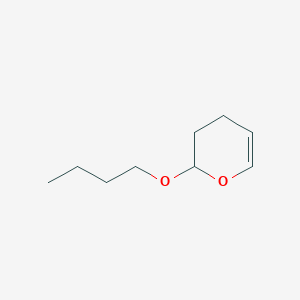
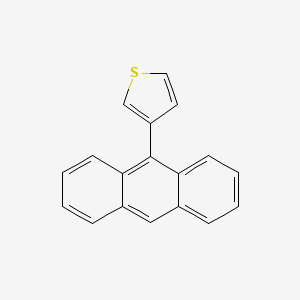
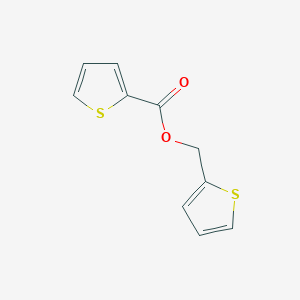
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
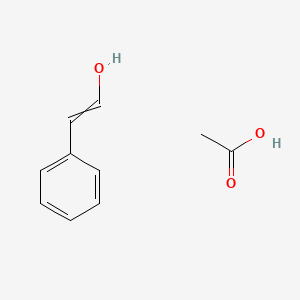
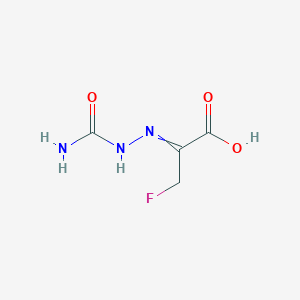
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)


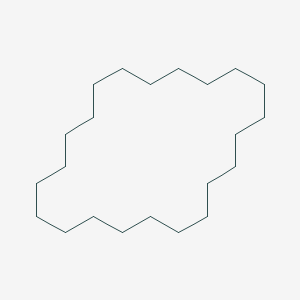
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
